Film Purity: Co(hfac)₂·TMEDA Yields CoO Films with 3x Lower Carbon Impurity than Co(acac)₂·TMEDA
In a direct comparative study of MOCVD-grown CoO films, the use of the Co(hfac)₂·TMEDA adduct resulted in a carbon impurity level of approximately 1 atomic % (at.%), as measured by X-ray Photoelectron Spectroscopy (XPS). In contrast, the non-fluorinated analog Co(acac)₂·TMEDA produced films with a carbon content of roughly 3 at.% under identical deposition conditions [1]. The Co(tfac)₂·TMEDA adduct, with an intermediate degree of fluorination, yielded an intermediate carbon impurity level of around 2 at.% [2].
| Evidence Dimension | Atomic % of Carbon Impurity in CoO Films |
|---|---|
| Target Compound Data | ~1 at.% |
| Comparator Or Baseline | Co(acac)₂·TMEDA: ~3 at.%; Co(tfac)₂·TMEDA: ~2 at.% |
| Quantified Difference | Co(hfac)₂·TMEDA films contain ~3x less carbon than Co(acac)₂·TMEDA films. |
| Conditions | MOCVD of CoO thin films at 450°C. Impurity analysis via X-ray Photoelectron Spectroscopy (XPS). |
Why This Matters
Lower carbon impurity content is critical for applications like microelectronics and electrocatalysis, where contaminants can act as scattering centers, increase resistivity, or poison catalytically active sites.
- [1] Stienen, C., Rogalla, D., Prymak, O., & Bendt, G. (2021). The Effect of the Degree of Fluorination on the MOCVD Growth of Cobalt Oxide Thin Films using Co(II) Acetylacetonate Complexes. European Journal of Inorganic Chemistry, 2021(38), 3954-3963. View Source
- [2] Stienen, C., Rogalla, D., Prymak, O., & Bendt, G. (2021). The Effect of the Degree of Fluorination on the MOCVD Growth of Cobalt Oxide Thin Films using Co(II) Acetylacetonate Complexes. European Journal of Inorganic Chemistry, 2021(38), 3954-3963. View Source
